(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzimidazole ring, a phenyl group, and a nitrile group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-butan-2-yloxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-14(2)24-19-11-7-4-8-15(19)12-16(13-21)20-22-17-9-5-6-10-18(17)23-20/h4-12,14H,3H2,1-2H3,(H,22,23)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQULEACIXIZDM-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde to form an intermediate, which is then reacted with a nitrile compound under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can also enhance the scalability of the production process. Industrial methods may also employ advanced purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions with reagents such as amines or alcohols to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines. Substitution reactions can result in the formation of amides or esters.
Scientific Research Applications
(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets within cells. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar benzimidazole structure, used in the synthesis of pharmaceuticals.
2,2’-Bipyridyl: A bipyridine derivative used as a ligand in coordination chemistry.
Uniqueness
(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile is unique due to its combination of a benzimidazole ring, a phenyl group, and a nitrile group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
